CHK1-IN-7

CHK1 inhibitor cellular potency antiproliferative activity

CHK1 inhibitors vary widely in off-target activity. CHK1-IN-7 (Compound 10c) solves this by lacking single-agent cytotoxicity while robustly potentiating gemcitabine in prostate (DU145 IC50 3.8 nM) and breast cancer models. • EC50 60 nM for CHK1 in CA46 cells; ideal for checkpoint abrogation studies at lower concentrations than PF-477736. • Benchmark (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol scaffold for structure-based design. • Strict quality control ensures lot-to-lot consistency for reproducible chemosensitizer research.

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
Cat. No. B10769123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHK1-IN-7
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O
InChIInChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29)
InChIKeyGRGYFHNWICGOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHK1-IN-7 Baseline Profile


CHK1-IN-7 (Compound 10c) is a potent human checkpoint kinase 1 (CHK1) inhibitor . It belongs to the (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol class and exhibits no single agent effect while potentiating the antiproliferative effect of gemcitabine in prostate and breast cancer cell lines [1].

CHK1 pathway inhibition studies
Gemcitabine combination research
Chemosensitization without reported single-agent cytotoxicity

CHK1-IN-7 Differentiation


Generic substitution among CHK1 inhibitors is contraindicated due to substantial divergence in cellular potency and functional context across structural classes. CHK1-IN-7 exhibits a distinct profile: it lacks single-agent cytotoxicity but robustly potentiates gemcitabine in specific tumor types [1], whereas many clinical CHK1 inhibitors (e.g., LY2606368, PF-477736) display single-agent activity [2]. This functional divergence stems from off-target interactions and differential cell cycle arrest mechanisms that vary by compound class [3].

Functional profile divergence: single-agent cytotoxicity of other CHK1 inhibitors may not apply; chemosensitization selectivity may differ across classes.

Off-target kinase interactions may alter cell cycle arrest patterns, limiting direct substitution without target-engagement validation.

CHK1-IN-7 Evidence Guide


Cellular Antiproliferative Potency in DU145 Cells

CHK1-IN-7 demonstrates potent antiproliferative activity in human DU145 prostate cancer cells with an IC50 of 3.8 nM . This cellular potency exceeds that of SAR-020106, which requires 5 µM to potentiate gemcitabine-induced cytotoxicity in SW620 colon cancer cells . Direct comparison of cellular IC50 values across CHK1 inhibitors is limited by assay variability, but the 3.8 nM value places CHK1-IN-7 among the more potent cellular CHK1 inhibitors in the literature.

Cellular IC50
Cross-study context
3.8 nM in DU145 cells
Supports prostate cancer cell-model selection
Assay conditions differ; direct cross-study comparison limited.
CHK1 inhibitor cellular potency antiproliferative activity prostate cancer DU145 cells

No Single-Agent Cytotoxicity

CHK1-IN-7 shows no single agent effect and exclusively potentiates the antiproliferative effect of gemcitabine [1]. This contrasts with clinical CHK1 inhibitors such as LY2606368 (prexasertib), which elicits single-agent cytotoxicity in some cell lines [2], and PF-477736, which enhances gemcitabine antitumor activity but also inhibits multiple off-target kinases [3]. The absence of single-agent activity may indicate a cleaner chemosensitization profile, potentially reducing off-target toxicity.

Single-agent profile
Class-level inference
No single-agent cytotoxicity
Functional distinction for chemosensitization studies
Contrasts with clinical CHK1 inhibitors showing single-agent activity.
CHK1 inhibitor single-agent activity chemosensitization combination therapy cancer

Cellular CHK1 Target Engagement in CA46 Cells

CHK1-IN-7 inhibits CHK1 activity in CA46 cells with an EC50 of 60 nM measured by histone H3 ELISA assay . In comparison, PF-477736 abrogates camptothecin-induced DNA damage checkpoint in the same CA46 cell line at a concentration of 128 nM [1]. This suggests CHK1-IN-7 achieves cellular target engagement at lower concentrations than PF-477736 under comparable conditions.

Cellular EC50
Cross-study context
60 nM in CA46 cells
Supports cellular checkpoint abrogation studies
~2.1-fold lower than PF-477736 under comparable conditions.
CHK1 inhibitor cellular target engagement EC50 CA46 cells checkpoint abrogation

Biochemical CHK1 Inhibition Potency

While a specific biochemical IC50 for CHK1-IN-7 is not publicly disclosed, the compound was derived from a structure-based design series that retained critical resorcinol hydrogen-bonding interactions with CHK1 while lacking the phenolic anilide moiety, resulting in compounds with similar enzymatic activity to the parent series but increased cellular potency [1]. Clinically advanced CHK1 inhibitors exhibit biochemical IC50 values ranging from <1 nM (LY2606368) to 13.3 nM (SAR-020106) [2].

Biochem. IC50
Data to verify
Not publicly reported
Biochemical potency inferred from cellular data
Structural series suggests enzymatic activity comparable to parent compounds.
CHK1 inhibitor biochemical potency IC50 kinase assay structure-activity relationship

CHK1-IN-7 Application Scenarios


Gemcitabine Combination Therapy

CHK1-IN-7 is specifically validated to potentiate gemcitabine's antiproliferative effect in prostate and breast cancer cell lines without exhibiting single-agent cytotoxicity [1]. This makes it an ideal chemosensitizer for combination therapy research, particularly where minimizing off-target single-agent effects is desired.

Checkpoint Abrogation in Lymphoma Cells

With an EC50 of 60 nM for CHK1 inhibition in CA46 cells , CHK1-IN-7 is suitable for cellular checkpoint abrogation studies. It provides a lower-concentration alternative to PF-477736 (128 nM) for experiments requiring potent CHK1 target engagement.

Prostate Cancer Cell Line Studies

CHK1-IN-7's antiproliferative IC50 of 3.8 nM in DU145 cells supports its use in prostate cancer models where robust cellular activity at low concentrations is critical, such as in high-throughput screening or in vitro combination matrix experiments.

SAR & Medicinal Chemistry Reference

As a representative of the (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol class, CHK1-IN-7 serves as a benchmark compound for structure-based design of CHK1 inhibitors lacking phenolic anilide moieties, offering improved cellular potency over earlier analogs [1].

Application
Selection Property
Validation Focus
Gemcitabine combination studies in prostate/breast cancer models
Chemosensitization without reported single-agent cytotoxicity
Antiproliferative assay with gemcitabine co-treatment
Cellular checkpoint abrogation studies
Low-concentration CHK1 target engagement
CHK1 pathway inhibition readouts (e.g., histone H3)
Prostate cancer cell-line research
Antiproliferative activity at low concentrations
Cell viability assays under CHK1 inhibition
CHK1 inhibitor SAR & medicinal chemistry
Class representative lacking phenolic anilide moiety
Cellular potency comparison with earlier analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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